Phaeochromycin E

Description

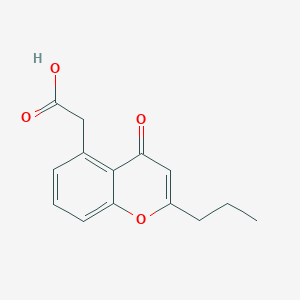

Phaeochromycin E is a methylene-bridged dimeric polyketide produced by Streptomyces species, notably identified in strains such as Streptomyces phaeochromogenes . Its structure was confirmed through extensive NMR spectroscopy, including HSQC and HMBC correlations, and ESI-mass spectrometry . The compound features a pyrone unit, although ambiguities in tautomeric assignments persist in related phaeochromycins (e.g., B and C) . This compound exhibits biological relevance, though its specific bioactivities are less documented compared to its analogs like phaeochromycin F and I–K.

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-(4-oxo-2-propylchromen-5-yl)acetic acid |

InChI |

InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17) |

InChI Key |

BIAYPZYIPJYNTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Phaeochromycins belong to a family of dimeric polyketides characterized by methylene bridges and pyrone moieties. Key structural distinctions among them include:

- Phaeochromycin F : Shares the methylene-bridged dimeric framework with E but differs in the presence of a 2H-pyran-2-one group, which enhances binding to targets like 5-HT2A and PAF-R in cosmeceutical applications .

- Phaeochromycin B : Contains a tetralone subunit instead of a pyrone, linked to cytotoxicity against HCT-116 colon cancer cells (LD50 = 2.0 µg/mL) .

Q & A

Q. What are the established methodologies for isolating and purifying Phaeochromycin E from microbial sources?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or silica gel chromatography. Researchers should optimize extraction conditions (pH, temperature) and validate purity using NMR and mass spectrometry . For microbial cultures, standardized protocols for fermentation (e.g., nutrient media, incubation duration) are critical to ensure reproducibility .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

Structural validation requires a combination of spectroscopic methods:

- NMR for determining carbon-hydrogen frameworks.

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- X-ray crystallography (if crystalline forms are obtainable). Cross-referencing with published spectral databases (e.g., Natural Products Atlas) is essential to avoid misannotation .

Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?

Standard assays include:

- Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.

- Disk diffusion for preliminary screening.

- Time-kill kinetics to evaluate bactericidal dynamics. Controls (e.g., solvent-only and positive/negative controls) must be included to rule out assay interference .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s cytotoxicity without confounding results?

- Use multiple cell lines (cancer vs. non-cancerous) to assess selectivity.

- Incorporate apoptosis markers (e.g., caspase-3 activation) and viability assays (MTT/XTT).

- Apply statistical power analysis to determine sample sizes that minimize Type I/II errors. Transparent reporting of IC₅₀ values and confidence intervals is critical .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Variability in microbial strains producing this compound.

- Differences in assay conditions (e.g., pH, serum concentration). Mitigation strategies include:

- Systematic meta-analyses to identify trends across datasets.

- Methodological audits to verify adherence to protocols (e.g., CLSI guidelines) .

Q. How should researchers ensure reproducibility in this compound’s synthetic biosynthesis studies?

- Document gene cluster annotation (e.g., CRISPR editing) and fermentation parameters (e.g., aeration, temperature).

- Share raw sequencing data (e.g., GenBank accession numbers) and analytical workflows (e.g., antiSMASH configurations) .

- Use reference standards for quantifying yield and purity .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Systematic modification of functional groups (e.g., hydroxyl, methyl).

- Docking simulations (e.g., AutoDock Vina) to predict target binding.

- Comparative bioactivity profiling against parent compound. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives .

Data Management and Reporting

Q. What data management practices are recommended for this compound research to meet FAIR principles?

- Metadata standardization : Use platforms like ChEMBL or PubChem for compound registration.

- Raw data archiving : Deposit spectral data in repositories (e.g., GNPS, MetaboLights).

- Version control : Track changes in experimental protocols using tools like GitLab .

Q. How can researchers address ethical considerations in animal studies involving this compound?

- Adhere to ARRIVE guidelines for experimental design and reporting.

- Justify sample sizes using 3Rs framework (Replacement, Reduction, Refinement).

- Obtain IACUC approval and disclose conflicts of interest .

Tables for Methodological Reference

Q. Table 1: Key Parameters for this compound Isolation

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Extraction solvent | Ethyl acetate | TLC, HPLC |

| Fermentation time | 7–10 days | Biomass dry weight |

| Purity threshold | ≥95% | NMR integration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.